molecular formula C8H17ClN2O2S B2778236 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride CAS No. 1644381-18-9

3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride

Cat. No.: B2778236
CAS No.: 1644381-18-9
M. Wt: 240.75
InChI Key: QYFABGRAQQENFF-UHFFFAOYSA-N
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Description

3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride is a chemical compound with the molecular formula C8H17ClN2O2S and a molecular weight of 240.75 g/mol . This compound is known for its unique structure, which includes a piperazine ring and a tetrahydrothiophene ring with a sulfone group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting product is then deprotected using thiophenol (PhSH) to yield the desired compound .

Chemical Reactions Analysis

3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride involves its interaction with various molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The sulfone group can also participate in redox reactions, influencing the compound’s overall reactivity .

Comparison with Similar Compounds

3-(Piperazin-1-Yl)Tetrahydrothiophene 1,1-Dioxide Hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the piperazine and tetrahydrothiophene rings with a sulfone group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-piperazin-1-ylthiolane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.ClH/c11-13(12)6-1-8(7-13)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFABGRAQQENFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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